molecular formula C10H6N4O2 B14446767 1,1'-(1,3-Phenylene)bis(2-diazonioethen-1-olate) CAS No. 74048-19-4

1,1'-(1,3-Phenylene)bis(2-diazonioethen-1-olate)

Cat. No.: B14446767
CAS No.: 74048-19-4
M. Wt: 214.18 g/mol
InChI Key: PCTUNNODXVSDML-UHFFFAOYSA-N
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Description

1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is an organic compound with a unique structure characterized by two diazonium groups attached to a 1,3-phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) typically involves the diazotization of 1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate). The reaction is carried out under acidic conditions using sodium nitrite as the diazotizing agent. The reaction is usually performed at low temperatures to ensure the stability of the diazonium groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium groups can be replaced by other nucleophiles, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines.

    Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.

    Coupling Reactions: Aromatic amines are used as coupling partners, and the reactions are performed under mildly acidic conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used, and the reactions are carried out in aqueous solutions.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Coupling Reactions: Azo compounds with various aromatic amines.

    Reduction Reactions: Corresponding amines of the original compound.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) involves the reactivity of the diazonium groups. These groups can undergo various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in coupling reactions, the diazonium groups react with aromatic amines to form azo compounds, which can have various biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Phenylene)bis(2-nitroethanone): Similar structure but with nitro groups instead of diazonium groups.

    1,1’-(1,3-Phenylene)bis(2-bromoethanone): Contains bromo groups instead of diazonium groups.

    1,1’-(1,3-Phenylene)bis(2-aminoethen-1-olate): Precursor to the diazonium compound with amino groups.

Uniqueness

1,1’-(1,3-Phenylene)bis(2-diazonioethen-1-olate) is unique due to the presence of diazonium groups, which confer distinct reactivity and potential applications. The ability to undergo various reactions, including substitution, coupling, and reduction, makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

74048-19-4

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

2-diazo-1-[3-(2-diazoacetyl)phenyl]ethanone

InChI

InChI=1S/C10H6N4O2/c11-13-5-9(15)7-2-1-3-8(4-7)10(16)6-14-12/h1-6H

InChI Key

PCTUNNODXVSDML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-]

Origin of Product

United States

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